molecular formula C14H19FN2O B4285245 N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea

N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea

Cat. No. B4285245
M. Wt: 250.31 g/mol
InChI Key: MPSSXWPKRWUVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea, also known as FCPU, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C, phosphodiesterase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the protection of neurons from oxidative stress. N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. In addition, N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has been shown to have low toxicity in vitro and in vivo, making it a safe and promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea, including the development of more potent and selective derivatives of N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea, the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, and the optimization of its pharmacokinetic properties for in vivo use. In addition, further studies are needed to elucidate the mechanism of action of N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea and to identify the specific signaling pathways that are targeted by the compound.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has been studied extensively in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(2-fluorophenyl)-N'-(4-methylcyclohexyl)urea has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-6-8-11(9-7-10)16-14(18)17-13-5-3-2-4-12(13)15/h2-5,10-11H,6-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSSXWPKRWUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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